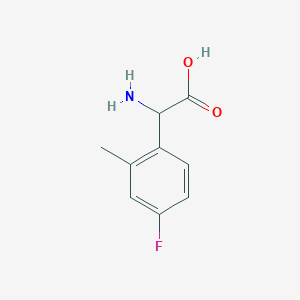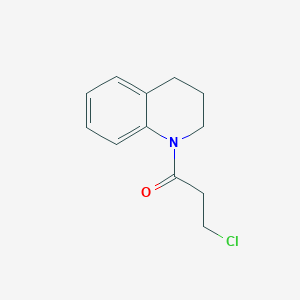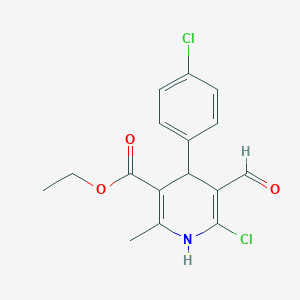
4-Fluoro-2-methyl-DL-phenylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-methyl-DL-phenylglycine is a chemical compound with the molecular formula C9H10FNO2. It is a derivative of phenylglycine, where the phenyl ring is substituted with a fluorine atom at the fourth position and a methyl group at the second position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-DL-phenylglycine can be achieved through several methods, including nucleophilic substitution and reductive amination. One common synthetic route involves the nucleophilic substitution of a suitable precursor, such as 4-fluoro-2-methylbenzyl chloride, with glycine under basic conditions. The reaction typically requires a polar aprotic solvent, such as dimethylformamide, and a strong base, such as sodium hydroxide, to facilitate the substitution reaction.
Another method involves the reductive amination of 4-fluoro-2-methylbenzaldehyde with glycine in the presence of a reducing agent, such as sodium cyanoborohydride. This reaction is usually carried out in an aqueous or alcoholic solvent under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
4-Fluoro-2-methyl-DL-phenylglycine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include ammonia, primary amines, and thiols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, under basic conditions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
4-Fluoro-2-methyl-DL-phenylglycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme-substrate interactions and as a probe to investigate the mechanisms of enzyme catalysis.
作用机制
The mechanism of action of 4-Fluoro-2-methyl-DL-phenylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methyl group on the phenyl ring can influence the compound’s binding affinity and specificity for these targets. The compound may act as an inhibitor or activator of enzyme activity, depending on the nature of the interaction. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific application .
相似化合物的比较
Similar Compounds
2-Fluoro-DL-phenylglycine: Similar structure but with the fluorine atom at the second position.
4-Fluoro-DL-phenylglycine: Similar structure but without the methyl group.
2-Methyl-DL-phenylglycine: Similar structure but without the fluorine atom.
Uniqueness
4-Fluoro-2-methyl-DL-phenylglycine is unique due to the presence of both the fluorine atom and the methyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity, binding affinity, and specificity for molecular targets, making it a valuable compound for various scientific research applications .
属性
IUPAC Name |
2-amino-2-(4-fluoro-2-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCULNOTXKQRTCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)
![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)


![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)




![2-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1309125.png)




